N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide
Description
This compound is a complex heterocyclic molecule featuring a tricyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene) with multiple functional groups. Key structural elements include:
- 5-(2-methoxyphenyl): The ortho-methoxy group on the phenyl ring may influence steric and electronic properties, affecting binding interactions.
- 14-methyl: A methyl substituent that could impact metabolic stability and steric bulk.
- Sulfanylacetamide linkage: The thioether bridge connects the tricyclic system to the N-(4-chlorophenyl)acetamide moiety, contributing to conformational flexibility and redox sensitivity.
This compound’s aromaticity (from the tricyclic core and phenyl substituents) aligns with principles of aromatic stability and π-electron conjugation discussed in medicinal chemistry .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O4S/c1-15-24-20(16(13-33)12-29-15)11-21-26(36-24)31-25(19-5-3-4-6-22(19)35-2)32-27(21)37-14-23(34)30-18-9-7-17(28)8-10-18/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNTYDRJPAEHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4OC)SCC(=O)NC5=CC=C(C=C5)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Impact of Substituent Positioning
- Ortho- vs.
- Chloro vs. Methyl Phenyl : The 4-chlorophenyl group (target) provides stronger electron-withdrawing effects than Analog 1’s 2-methylphenyl, which may enhance interactions with electron-rich biological targets (e.g., enzymes or receptors).
- Sulfonyl vs.
Aromaticity and Reactivity
The tricyclic core in all compounds exhibits aromaticity, contributing to planar rigidity and π-π stacking capabilities. However, Analog 2’s sulfur oxidation state (sulfonyl) disrupts conjugation in the thia-triazatricyclo system, reducing aromatic stabilization compared to the target compound’s thioether .
Hypothetical Pharmacological Profiles
- Target Compound : Likely exhibits moderate solubility (hydroxymethyl balances chloro/methoxy hydrophobicity) and intermediate metabolic stability (thioether prone to oxidation).
- Analog 1 : Higher lipophilicity (para-methoxy and methylphenyl) may improve membrane permeability but reduce aqueous solubility.
- Analog 2 : Sulfonyl group enhances metabolic stability and solubility, making it a candidate for prolonged action in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
